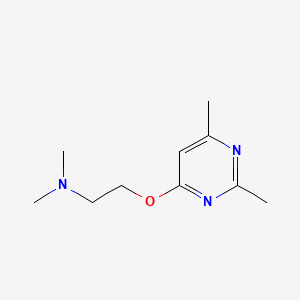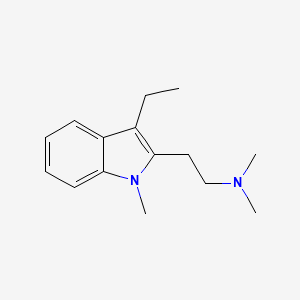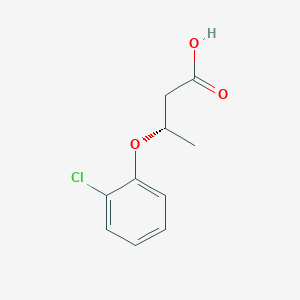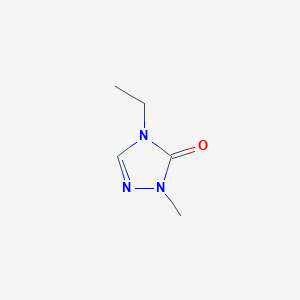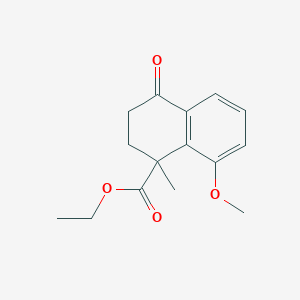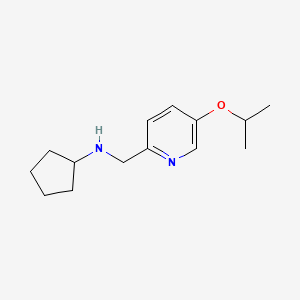
Triisopropoxyvanadium(v)oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Triisopropoxyvanadium(v)oxide is typically synthesized through the alcoholysis of vanadyl trichloride. The reaction involves vanadyl trichloride (VOCl3) and isopropyl alcohol (HOCH(CH3)2) as reactants, producing this compound and hydrochloric acid (HCl) as a byproduct . The reaction can be represented as follows: [ \text{VOCl}_3 + 3 \text{HOCH(CH}_3\text{)}_2 \rightarrow \text{VO(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \text{HCl} ]
Chemical Reactions Analysis
Triisopropoxyvanadium(v)oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanadium pentoxide (V2O5).
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The isopropoxy groups can be substituted with other ligands, such as ethoxide or acetylacetonate.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or hydrazine for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triisopropoxyvanadium(v)oxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of triisopropoxyvanadium(v)oxide involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as enzymes, and modulate their activity. The specific pathways involved depend on the nature of the ligands and the target molecules .
Comparison with Similar Compounds
Triisopropoxyvanadium(v)oxide can be compared with other vanadium alkoxides, such as vanadyl isopropoxide and vanadium ethoxide. While all these compounds serve as precursors for vanadium oxides, this compound is unique due to its specific reactivity and the nature of the isopropoxy ligands . Similar compounds include:
Vanadyl isopropoxide: VO(O-iPr)3
Vanadium ethoxide: VO(OEt)3
These compounds differ in their ligand structures and reactivity, making this compound a distinct and valuable reagent in various chemical processes .
Properties
Molecular Formula |
C9H24O4V |
|---|---|
Molecular Weight |
247.23 g/mol |
IUPAC Name |
oxygen(2-);propan-2-ol;vanadium(2+) |
InChI |
InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;;/q;;;-2;+2 |
InChI Key |
OMDPSZJSEZKXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.[O-2].[V+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)
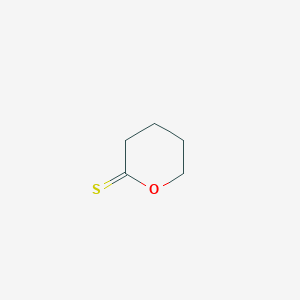
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
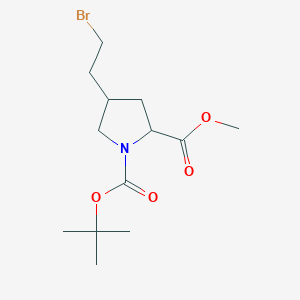
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)
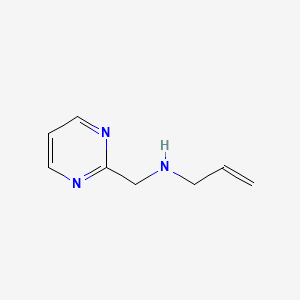
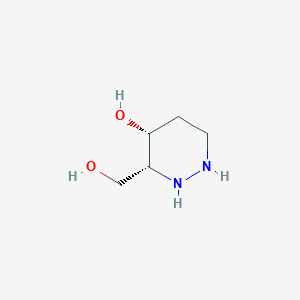
![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
